molecular formula C18H12O2 B1220337 1-Pyreneacetic acid CAS No. 64709-55-3

1-Pyreneacetic acid

Cat. No.: B1220337
CAS No.: 64709-55-3
M. Wt: 260.3 g/mol
InChI Key: SDJCLYBBPUHKCD-UHFFFAOYSA-N
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Description

1-Pyreneacetic acid: is an organic compound with the molecular formula C18H12O2 and a molecular weight of 260.29 g/mol . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group attached to the pyrene ring system. This compound is known for its fluorescent properties and is often used in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

1-Pyreneacetic acid plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes, proteins, and other biomolecules, such as Grignard reagents and n-butyl lithium, serving as a titrating reagent . Additionally, it is used in the synthesis of pyrene-modified β-cyclodextrin and peptide nucleic acid probes . These interactions are primarily non-covalent, involving reversible binding to the target molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the functionalization of single-walled carbon nanotube field-effect transistors, which can impact cellular signaling and metabolic pathways . The compound’s interactions with cellular components can lead to changes in gene expression and metabolic flux, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to form non-covalent bonds with target molecules allows it to modulate enzyme activity and gene expression, leading to various cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant adverse effects . At high doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular functions . It is crucial to determine the appropriate dosage to minimize potential toxicity while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with different subcellular environments providing distinct biochemical contexts for its interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1-Pyreneacetic acid can be synthesized through the reaction of pyrene with chloroacetic acid ester. The general synthetic route involves the following steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

1-Pyreneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Pyrenecarboxylic acid
  • 1-Pyrenebutyric acid
  • 1-Pyrenemethylamine hydrochloride
  • 1-Pyrenecarboxaldehyde
  • 1-Aminopyrene
  • 1-Pyrenebutanol
  • 9-Anthracenecarboxylic acid
  • 1-(Bromomethyl)pyrene
  • 1-Pyrenemethanol
  • 1-Pyrenebutyric acid N-hydroxysuccinimide ester

Comparison:

1-Pyreneacetic acid is unique due to its specific structure, which includes a carboxylic acid group attached to the pyrene ring system. This structure imparts distinct chemical and physical properties, such as its ability to act as a fluorescent probe and its reactivity in various chemical reactions. Compared to similar compounds, this compound offers unique advantages in terms of its applications in fluorescence-based studies and its versatility in chemical synthesis .

Properties

IUPAC Name

2-pyren-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCLYBBPUHKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215052
Record name 1-Pyreneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64709-55-3
Record name 1-Pyreneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyreneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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